N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a fully synthetic 1,2,3-triazole-4-carboxamide derivative (C19H19N5O2, MW 349.39 g/mol) bearing a 4-acetamidophenyl carboxamide side chain and a 3-methylphenyl substituent at the N1 position of the triazole ring. The 1,2,3-triazole-4-carboxamide scaffold is recognized in medicinal chemistry as a privileged structure that has yielded potent anticancer agents, with multiple derivatives showing sub-micromolar GI50 values in the NCI60 human tumor cell line panel.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 878734-88-4
Cat. No. B2383683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
CAS878734-88-4
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C
InChIInChI=1S/C19H19N5O2/c1-12-5-4-6-17(11-12)24-13(2)18(22-23-24)19(26)21-16-9-7-15(8-10-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26)
InChIKeyBEVYRZGMLZNZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide (CAS 878734-88-4): Chemical Class & Core Scaffold


N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide is a fully synthetic 1,2,3-triazole-4-carboxamide derivative (C19H19N5O2, MW 349.39 g/mol) bearing a 4-acetamidophenyl carboxamide side chain and a 3-methylphenyl substituent at the N1 position of the triazole ring [1]. The 1,2,3-triazole-4-carboxamide scaffold is recognized in medicinal chemistry as a privileged structure that has yielded potent anticancer agents, with multiple derivatives showing sub-micromolar GI50 values in the NCI60 human tumor cell line panel [2]. This compound serves as a late-stage intermediate or tool molecule for structure-activity relationship (SAR) exploration within triazole-based drug discovery programs targeting kinase inhibition and antiproliferative pathways [3].

Why N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide Cannot Be Interchanged with Generic Triazole Carboxamides


Within the 1,2,3-triazole-4-carboxamide chemotype, minor substituent variations at the N1-aryl position and the carboxamide aniline moiety produce large shifts in antiproliferative potency and target selectivity. The NCI60 screening data from Pokhodylo et al. (2014) demonstrates that even closely related analogs within this series exhibit GI50 values spanning three orders of magnitude across different cancer cell lines, driven by differential hydrogen-bonding capacity, lipophilicity, and steric fit within kinase ATP-binding pockets [1]. The 4-acetamidophenyl group in the target compound provides a unique dual hydrogen-bond donor/acceptor pharmacophore (acetamide NH and C=O) that is absent in analogs bearing simple methyl, methoxy, or unsubstituted phenyl groups at this position [2]. Generic substitution with a dimethylphenyl or methoxyphenyl analog would alter the H-bond donor count (from 2 in the target to 1 in the dimethylphenyl analog) and the computed logP, shifting both solubility and target engagement profiles in ways that cannot be predicted without empirical testing [2].

Quantitative Differentiation Evidence: N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Target Compound vs. N-(2,4-dimethylphenyl) Analog

The target compound N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide possesses two hydrogen-bond donor (HBD) groups—the carboxamide NH and the acetamide NH—versus only one HBD in the directly comparable N-(2,4-dimethylphenyl) analog (PubChem CID 2150313), which lacks the acetamide functionality entirely [1]. HBD count is a critical determinant of aqueous solubility, membrane permeability, and target binding enthalpy in kinase inhibitor design. The target compound also has four hydrogen-bond acceptor (HBA) groups compared to three for the dimethylphenyl analog [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Lipophilicity Modulation: Target Compound Exhibits Lower Computed logP Than N-(3-methoxyphenyl) Analog

The replacement of the 3-methoxyphenyl group in the direct analog N-(3-methoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide (CAS 878733-82-5) with the 4-acetamidophenyl group in the target compound is predicted to reduce lipophilicity due to the polar acetamide moiety replacing the hydrophobic methoxy substituent . While experimental logP/logD values are not publicly available for either compound, the computed XLogP3-AA value for the closely related dimethylphenyl analog (CID 2150313) is 4.0, indicating high lipophilicity for analogs lacking the acetamide group [1]. The target compound is expected to have a lower logP due to the additional polar acetamide functionality.

Physicochemical Profiling ADME Lead Optimization

NCI60 Antiproliferative Activity: Class-Level Evidence for 1,2,3-Triazole-4-carboxamide Scaffold

The 1,2,3-triazole-4-carboxamide chemotype has demonstrated significant antiproliferative activity in the NCI60 human tumor cell line panel. Pokhodylo et al. (2014) reported that select triazole-4-carboxamides exhibited GI50 values in the low micromolar range across multiple cancer types, with the most potent analogs achieving GI50 values below 10 µM against leukemia, colon cancer, and melanoma cell lines [1]. A subsequent study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides—close structural relatives of the target compound differing only in the 4-substituent on the aniline ring—demonstrated GI50 values as low as 0.63–0.69 µM against Jurkat leukemic T-cells, comparable to doxorubicin (GI50 = 0.65 µM) [2]. The target compound, bearing the 4-acetamidophenyl group instead of the 4-thiocyanatophenyl group, occupies a distinct SAR position within this series.

Cancer Research Antiproliferative Screening NCI60 Panel

Synthetic Tractability: Carboxylic Acid Precursor Availability Enables Direct Amide Coupling

The key precursor 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is commercially available in research quantities (250 mg and 1 g) from major vendors such as Santa Cruz Biotechnology (catalog sc-352703) . This enables straightforward amide coupling with 4-aminoacetanilide to generate the target compound. In contrast, analogs requiring different N1-aryl substituents (e.g., 4-methoxyphenyl, 4-isopropylphenyl) may require de novo triazole synthesis via CuAAC click chemistry, adding 2–3 synthetic steps and increasing procurement lead time [1].

Organic Synthesis Medicinal Chemistry Library Production

Regioisomeric Purity: 1,4-Disubstituted 1,2,3-Triazole Architecture Confirmed by Synthetic Route Design

The target compound bears the 1,4-disubstituted 1,2,3-triazole regioisomer, which is the thermodynamically favored product of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction when using the 3-methylphenyl azide and methyl propiolate building blocks [1]. This contrasts with 1,2,4-triazole carboxamide analogs described in patent US9416127B2, which target trace amine-associated receptors (TAARs) and require different synthetic routes with distinct regiochemical outcomes [2]. The unambiguous 1,4-regiochemistry of the target compound is critical for biological target engagement, as the 1,5-regioisomer would present the carboxamide pharmacophore in a different spatial orientation.

Click Chemistry Regioselectivity Quality Control

Best-Fit Application Scenarios for N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide Based on Demonstrated Differentiation


Kinase Inhibitor SAR Matrix Completion: Probing H-Bond Donor Effects in the Hinge Region

Medicinal chemistry teams building kinase-focused libraries can deploy this compound as a dedicated H-bond donor probe. The dual HBD capacity (carboxamide NH + acetamide NH, total HBD = 2) enables systematic evaluation of hinge-region hydrogen-bonding contributions that cannot be assessed with mono-HBD analogs such as the N-(2,4-dimethylphenyl) variant (HBD = 1, PubChem CID 2150313) [1]. Direct head-to-head biochemical IC50 comparison against a kinase panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) using both the target compound and the dimethylphenyl analog at equimolar concentrations would isolate the binding energy contribution of the acetamide NH.

NCI60 Follow-Up Screening: Filling the Acetamide Gap in the 1,2,3-Triazole-4-carboxamide Series

Following the precedent of Pokhodylo et al. (2014) and the 2022 Eur J Med Chem study on N-(4-thiocyanatophenyl) analogs, this compound serves as the logical next member of the SAR matrix to be submitted to the NCI Developmental Therapeutics Program (DTP) for single-dose and five-dose NCI60 screening [2]. The 4-acetamidophenyl substituent represents an intermediate polarity point between the highly potent 4-thiocyanatophenyl series (GI50 = 0.15–0.69 µM) and the less polar 2,4-dimethylphenyl series, enabling systematic correlation of substituent electronic parameters (Hammett σ) with GI50 values across the 60-cell-line panel.

ADME Profiling: Benchmarking Solubility and Permeability Against High-logP Triazole Carboxamide Analogs

The predicted lower logP of the target compound relative to the dimethylphenyl (XLogP3-AA = 4.0) and methoxyphenyl analogs makes it a valuable reference compound for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility studies [3]. Procurement of the target compound alongside the N-(2,4-dimethylphenyl) analog (PubChem CID 2150313) enables side-by-side determination of how the replacement of two methyl groups with an acetamide moiety shifts PAMPA effective permeability (Pe) and equilibrium solubility in PBS and FaSSIF media—data essential for prioritizing compounds for in vivo pharmacokinetic studies.

Fragment-Based Drug Discovery (FBDD): Validation of 3-Methylphenyl Triazole Fragment Linking Strategies

The 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid precursor (commercially available from Santa Cruz Biotechnology, sc-352703) has been identified in the biopolymers.org.ua study as a promising fragment for FBDD campaigns [4]. The target carboxamide compound serves as the direct validation tool: procurement of both the acid fragment and the elaborated carboxamide enables SPR-based fragment screening followed by confirmation that the 4-acetamidophenyl amide linkage enhances target affinity relative to the free carboxylic acid fragment. This is consistent with the FBDD concept demonstrated for 1,2,3-triazole-4-carboxamides in Pokhodylo et al. (Biopolymers & Cell, 2021).

Quote Request

Request a Quote for N-(4-acetamidophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.